N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS2/c1-12-18(27-11-22-12)19(25)23-16-9-5-3-7-14(16)17-10-26-20(24-17)13-6-2-4-8-15(13)21/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZKKATCWPZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound features a complex structure that contributes to its pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure
The compound's structure is characterized by multiple functional groups, including thiazole rings, which are known for their diverse biological activities. The presence of a fluorine atom and methyl groups enhances its lipophilicity and potentially its bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain thiazole derivatives showed IC50 values below those of established chemotherapeutics like doxorubicin, indicating potent antitumor activity .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 | |
| Compound 2 | Jurkat | 1.98 ± 1.22 | |
| This compound | TBD | TBD | TBD |
Metabolic Effects
The compound has also been investigated for its effects on metabolic disorders, particularly diabetes mellitus (DM). A related thiazole derivative demonstrated protective effects against hyperglycemia in animal models by improving insulin sensitivity and lipid profiles. This suggests that similar compounds may also possess beneficial effects on glucose metabolism and could be explored for diabetes management .
Table 2: Metabolic Effects of Thiazole Derivatives
| Parameter | Control Group | Treated Group | Reference |
|---|---|---|---|
| Serum Glucose (mg/dL) | Elevated | Normalized | |
| Insulin Sensitivity (HOMA-IR) | Increased | Decreased | |
| Lipid Profile (TG, TC, LDL-C) | Elevated | Normalized |
The mechanisms by which thiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Oncogenic Pathways : Some studies suggest that these compounds inhibit key oncogenic pathways such as CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
- Antioxidant Activity : Thiazoles have been shown to possess antioxidant properties, which may mitigate oxidative stress associated with various diseases, including cancer and diabetes .
- Histopathological Changes : In animal studies, histopathological examinations revealed that treatment with thiazole derivatives led to normalization of pancreatic islet morphology in diabetic models, indicating potential protective effects on pancreatic function .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced cancer was treated with a thiazole derivative showing significant tumor regression after several cycles of therapy.
- Case Study 2 : In a diabetic rat model, administration of a similar thiazole compound resulted in improved metabolic parameters and reduced complications associated with diabetes.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide, have been identified as promising candidates for anticancer agents. The thiazole moiety is known for its ability to inhibit various biological targets associated with cancer progression:
- Mechanisms of Action :
-
In Vitro Studies :
- A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer), A549 (lung cancer), and U251 (glioblastoma) cells. For instance, certain compounds showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 1: Synthesis and Evaluation of Thiazole Derivatives
Researchers synthesized several thiazole derivatives based on the structure of this compound. The synthesized compounds were evaluated for their anticancer activity using MTT assays against HepG-2 and A549 cell lines. Notably, one derivative demonstrated an IC50 value of 23.30 ± 0.35 mM against both cell lines, indicating selective cytotoxicity .
Study 2: Structure-Activity Relationship
A comprehensive investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly influenced their anticancer efficacy. Compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better interaction with biological targets .
Study 3: Thiazole-Pyridine Hybrids
Recent studies have explored hybrid compounds that combine thiazoles with other heterocycles like pyridines. One such hybrid showed superior anticancer effects compared to standard chemotherapeutics like 5-fluorouracil, with an IC50 of 5.71 μM against breast cancer cells . This highlights the potential of this compound as a scaffold for developing more effective anticancer agents.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s unique bis-thiazole architecture distinguishes it from related carboxamides. Key comparisons include:
Table 1: Structural and Functional Comparison of Thiazole Carboxamides
Key Observations:
- Fluorine Impact: The 2-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., pyridinyl in ). Fluorine’s electron-withdrawing effects could also influence binding affinity .
- Bis-Thiazole vs.
- Nitro Groups : Nitrothiophene carboxamides (e.g., ) exhibit narrow-spectrum antibacterial activity, a trait absent in the target compound due to its lack of nitro functionalization.
Physicochemical Properties
- Solubility : Sulfonamide-containing analogs exhibit improved aqueous solubility compared to the target’s hydrophobic bis-thiazole system.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methylthiazole-5-carboxamide?
- Methodology : Synthesis involves multi-step reactions under inert gas (argon/nitrogen) to prevent oxidation. Key steps include:
- Cyclocondensation of 2-fluorophenylthiazole precursors with carboxamide derivatives using ethanol as solvent and acetic acid as catalyst .
- Thiazole ring formation via Hantzsch synthesis, followed by coupling reactions (e.g., EDC-HOBt-mediated amidation in DMF for carboxamide linkage) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography (using SHELX for refinement) to resolve crystal packing and stereochemistry .
- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions; IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹) .
- Computational analysis : Multiwfn software for electron localization function (ELF) and electrostatic potential mapping to predict reactivity .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Antimicrobial : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting zones of inhibition (e.g., 10–15 mm at 50 µg/mL) .
- Antitubercular : Microplate Alamar Blue assay (MABA) for Mycobacterium tuberculosis MIC determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data caused by structural modifications?
- Case Study : Chlorine substitution at the 3-position of a benzyl group reduced activity against M. tuberculosis (MIC increased from 0.125 µg/mL to >1 µg/mL), while fluorine substitution retained potency .
- Analysis :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding interactions with target enzymes (e.g., InhA for TB).
- Evaluate steric/electronic effects via Hammett substituent constants or DFT calculations .
Q. What strategies optimize pharmacokinetic properties, such as metabolic stability or efflux pump evasion?
- ADME Profiling :
- Microsomal stability assays (human liver microsomes) to assess CYP450-mediated degradation.
- Efflux inhibition : Co-administer verapamil (a broad efflux inhibitor) in bacterial susceptibility assays; reduced MIC indicates efflux susceptibility .
Q. How can computational methods guide the design of derivatives with improved target specificity?
- Workflow :
Target identification : Use sequence alignment (e.g., BLAST) to identify homologous proteins (e.g., M. tuberculosis enoyl-ACP reductase).
Docking simulations : Prioritize derivatives with lower binding energies (<-8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., Tyr158 in InhA) .
QSAR modeling : Correlate substituent descriptors (e.g., molar refractivity) with bioactivity to predict optimal R-groups .
Q. What experimental approaches validate the mechanism of action in antitubercular activity?
- Target Engagement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
